2-(2-Methoxypyridin-4-yl)acetonitrile
Overview
Description
“2-(2-Methoxypyridin-4-yl)acetonitrile” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . The compound is typically a pale-yellow to yellow-brown solid or liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2H2,1H3 . This indicates the presence of a methoxy group attached to a pyridine ring, along with an acetonitrile group .Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid or liquid . It is stored in a sealed container at room temperature .Scientific Research Applications
Synthesis and Microbiological Activity
- Context : Utilization in the synthesis of novel compounds with potential microbiological activities.
- Key Findings : Derivatives of 2-(2-Methoxypyridin-4-yl)acetonitrile demonstrated noticeable bacteriostatic or tuberculostatic activity (Miszke et al., 2008).
Medicinal Chemistry and Biological Activity
- Context : In the creation of N-Heterocyclic carbene (NHC) gold(I) complexes which have applications in medicinal chemistry.
- Key Findings : These complexes, involving this compound, exhibit potential as antiproliferative, anticancer, and antibacterial agents (Goetzfried et al., 2020).
Acylation Reactions
- Context : As a reactant in acylation processes.
- Key Findings : The compound was involved in producing new amides and 1-acylpyrazole upon interaction with various amines and pyrazole (Arutjunyan et al., 2013).
Molecular Interactions
- Context : In studying molecular interactions like helix-helix interactions.
- Key Findings : The study of compounds including this compound can provide insights into molecular interactions such as hydrogen bonding and CH⋯π interactions (Stefankiewicz et al., 2011).
Electrosynthesis
- Context : In the electrosynthesis of other chemical compounds.
- Key Findings : It played a role in the production of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through electrolysis (Batanero et al., 2002).
Spectroscopic and Molecular Modelling
- Context : In charge transfer complexation studies.
- Key Findings : this compound derivatives were studied to understand their interaction and stability in various polar solvents (Alghanmi & Habeeb, 2015).
Coordination Chemistry and Antibacterial Materials
- Context : For creating antibacterial materials through coordination chemistry.
- Key Findings : Modified glass surfaces using derivatives of this compound showed significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus (Pallavicini et al., 2013).
Solar Cell Sensitizer Stability
- Context : In studying the stability of solar cell sensitizers.
- Key Findings : The compound was used in research to understand the kinetics of ligand substitution in solar cell sensitizers, impacting the stability and efficiency of solar cells (Nguyen et al., 2007).
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H301, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(2-methoxypyridin-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-6-7(2-4-9)3-5-10-8/h3,5-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPGFBRREADSGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700021 | |
Record name | (2-Methoxypyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764708-18-1 | |
Record name | (2-Methoxypyridin-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30700021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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